Home > Products > Screening Compounds P60837 > (Rac)-JBJ-04-125-02
(Rac)-JBJ-04-125-02 - 2140807-05-0

(Rac)-JBJ-04-125-02

Catalog Number: EVT-270399
CAS Number: 2140807-05-0
Molecular Formula: C29H26FN5O3S
Molecular Weight: 543.68
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(Rac)-JBJ-04-125-02 is a small-molecule allosteric inhibitor that selectively targets the T790M/L858R double mutant of EGFR []. This type of inhibitor binds to a site distinct from the ATP-binding site, offering a potentially complementary therapeutic strategy to traditional ATP-competitive kinase inhibitors []. It has shown efficacy in inhibiting cell proliferation and signaling of the EGFRL858R/T790M/C797S mutant in both in vitro and in vivo studies [].

EAI045

Reference: [] https://www.semanticscholar.org/paper/7f2c1b6b28b42e9766eeb8d8446741358165a28b

Osimertinib

References: [] https://www.semanticscholar.org/paper/14468c8c9e69958924fcbab3fbb67e77556284b4[3] https://www.semanticscholar.org/paper/d8f097e58bcb0d68521ba14ca17de78f189ff7ca[4] https://www.semanticscholar.org/paper/60adcdf4fee6da01f424550070edbff7dcf0ed0a[8] https://www.semanticscholar.org/paper/1c5d9a23977646a31b2dec431505a611e2916ace

Mavelertinib

Reference: [] https://www.semanticscholar.org/paper/60adcdf4fee6da01f424550070edbff7dcf0ed0a

PF-06747775

Reference: [] https://www.semanticscholar.org/paper/44ae8b0c1615e3ba7d60b264eea05bbfd9e0b441

Gefitinib, Erlotinib, and Afatinib

Reference: [] https://www.semanticscholar.org/paper/7f2c1b6b28b42e9766eeb8d8446741358165a28b

Adenosine Triphosphate (ATP) and Analogs

References: [] https://www.semanticscholar.org/paper/a498878ba95a9b16c670930e395c56af4b4c7ccb[5] https://www.semanticscholar.org/paper/852b8c78e092943706862e61628e5098111210a8

Overview

(Rac)-JBJ-04-125-02 is a novel compound that has garnered attention for its potential in treating cancers associated with mutations in the epidermal growth factor receptor (EGFR). This compound is classified as a reversible and potent inhibitor, specifically designed to target mutant forms of EGFR while sparing wild-type variants, making it a promising candidate in the landscape of targeted cancer therapies.

Source

The compound was developed as part of research efforts aimed at addressing therapeutic resistance observed in lung cancer treatments, particularly those involving existing EGFR inhibitors like osimertinib. Its efficacy and mechanism of action have been evaluated through various preclinical studies, which have demonstrated its potential in overcoming resistance pathways in cancer cells.

Classification

(Rac)-JBJ-04-125-02 falls under the category of protein kinase inhibitors, specifically targeting receptor tyrosine kinases involved in cell proliferation and survival. Its design focuses on inhibiting specific mutations within the EGFR family, which are often responsible for resistance to conventional therapies.

Synthesis Analysis

Methods

The synthesis of (Rac)-JBJ-04-125-02 involves several steps, utilizing established organic chemistry techniques. Key methods include:

  1. Reagents and Conditions: The synthesis typically employs a combination of protected amino acids and various coupling agents under controlled conditions to ensure high yields.
  2. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels necessary for biological testing.

Technical Details

The synthetic route may involve the use of chiral intermediates to ensure the correct stereochemistry of the final product. Detailed procedures are documented in research publications, highlighting specific reaction conditions such as temperature, solvent systems, and reaction times.

Molecular Structure Analysis

Structure

(Rac)-JBJ-04-125-02 features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with target proteins. The compound's structure can be represented by its chemical formula, which includes various heterocycles and substituents that enhance its binding affinity to mutant EGFR.

Data

Crystallographic data and NMR spectra have been reported, providing insights into the compound's three-dimensional conformation and confirming its stereochemical configuration. Structural analysis reveals key interactions with the ATP-binding site of EGFR.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving (Rac)-JBJ-04-125-02 include:

  1. Binding Interactions: The compound undergoes reversible binding with mutant EGFR variants, inhibiting downstream signaling pathways associated with tumor growth.
  2. Metabolism: In vitro studies indicate metabolic stability, with specific pathways identified for its breakdown in liver microsomes.

Technical Details

Research has detailed the intrinsic clearance rates and half-life of (Rac)-JBJ-04-125-02 in various biological systems, showcasing its pharmacokinetic profile relevant for therapeutic application.

Mechanism of Action

Process

(Rac)-JBJ-04-125-02 exerts its effects by selectively binding to mutant forms of EGFR, thereby blocking autophosphorylation and subsequent activation of signaling cascades that promote cell proliferation and survival. This selective inhibition is crucial for minimizing off-target effects associated with traditional kinase inhibitors.

Data

Studies have demonstrated that co-administration with osimertinib enhances apoptotic signaling in resistant cancer cell lines, indicating a synergistic effect that could improve treatment outcomes in patients with resistant tumors.

Physical and Chemical Properties Analysis

Physical Properties

(Rac)-JBJ-04-125-02 is characterized by:

  • Molecular Weight: Specific molecular weight data are available through analytical methods.
  • Solubility: The compound shows varying solubility profiles depending on the solvent system used during formulation.

Chemical Properties

Key chemical properties include:

  • Stability: The compound exhibits stability under physiological conditions, making it suitable for further development into therapeutic formulations.
  • Reactivity: Reactivity studies indicate low susceptibility to hydrolysis and oxidation, contributing to its favorable pharmacological profile.
Applications

Scientific Uses

(Rac)-JBJ-04-125-02 is primarily investigated for its application in oncology, particularly for lung cancers driven by EGFR mutations. Its ability to overcome resistance mechanisms presents a significant advancement in targeted therapy approaches. Ongoing clinical trials aim to evaluate its efficacy in combination with other therapeutic agents, potentially leading to improved patient outcomes in resistant cancer cases.

Introduction to EGFR Mutations in Oncogenesis

Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase receptor regulating critical cellular processes including proliferation, survival, and differentiation. In non-small cell lung cancer (NSCLC), somatic mutations within the EGFR gene kinase domain drive constitutive kinase activation and oncogenic signaling. These mutations occur in 10-30% of NSCLC patients globally, with significantly higher prevalence (up to 46%) in Asian populations. The resulting structural alterations lock EGFR in an active conformation, leading to ligand-independent dimerization and sustained phosphorylation of downstream effectors (RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways), ultimately promoting uncontrolled tumor growth and survival [4] [6].

Table 1: Prevalent EGFR Mutations in NSCLC and Clinical Significance

Mutation TypeFrequency (%)Structural ConsequenceClinical Response to 1G/2G TKIs
Exon 19 Deletion (e.g., delE746-A750)45-55Altered αC-helix orientation; enhanced dimer stabilityHigh sensitivity
L858R (Exon 21)35-40Disrupted autoinhibitory loop; stabilized active stateHigh sensitivity
T790M (Exon 20; acquired)~60Increased ATP affinity; steric hindrance in ATP pocketResistance
C797S (Exon 20; acquired)20-25Disrupted covalent binding site for 3G TKIsResistance to osimertinib
Exon 20 Insertions9-12Distorted kinase pocket; steric blockadePrimary resistance

Role of EGFR Signaling in Non-Small Cell Lung Cancer (NSCLC)

EGFR mutations are primary oncogenic drivers in a significant subset of NSCLC. The two most common mutations—exon 19 deletions (del19) and the exon 21 L858R point mutation—collectively account for ~85% of activating EGFR alterations. These mutations destabilize the inactive kinase conformation:

  • L858R: A leucine-to-arginine substitution at position 858 prevents the activation loop from adopting an inactive helical structure, increasing kinase activity ~50-fold [6].
  • Exon 19 Deletions: Removal of the conserved LREA motif (e.g., delE746-A750) enhances dimer stability via strengthened interactions between Arg744 and Asp974/976 across monomers [4] [6].These molecular changes result in hyperactivation of pro-survival and proliferative pathways even in the absence of ligands like EGF or TGF-α. Consequently, EGFR-mutant NSCLC exhibits oncogene addiction—a dependency on EGFR signaling for malignant progression—making it exquisitely vulnerable to EGFR tyrosine kinase inhibitors (TKIs) [4] [6].

Mechanisms of Acquired Resistance to Conventional EGFR Tyrosine Kinase Inhibitors (TKIs)

Despite initial responses to first-generation (gefitinib/erlotinib) and second-generation (afatinib) TKIs, resistance inevitably emerges within 9–14 months. Key mechanisms include:

  • T790M Gatekeeper Mutation: Occurring in ~60% of resistant cases, this exon 20 substitution (Thr790→Met) enlarges the ATP-binding pocket, increasing ATP affinity >30-fold. This allows ATP to outcompete reversible 1G/2G TKIs. Irreversible 3G inhibitors (e.g., osimertinib) overcome this by covalent binding to Cys797 near the ATP site [1] [4].
  • Tertiary C797S Mutation: In patients treated with osimertinib, substitution of Cys797 with serine prevents covalent bond formation, reducing osimertinib’s potency by 100–1000-fold. This represents an "on-target" resistance mechanism observed in 20–25% of cases [1] [2].
  • Alternative Resistance Mechanisms: These include MET amplification, HER2 overexpression, and histological transformation (e.g., to small-cell lung cancer), collectively accounting for ~40% of resistance [6].

Table 2: Evolution of EGFR TKIs and Limitations Against Resistance Mutations

TKI GenerationRepresentative AgentsTarget MutationsMechanism of ActionLimitations
1stGefitinib, Erlotinibdel19, L858RReversible ATP-competitiveSusceptible to T790M
2ndAfatinibdel19, L858RIrreversible covalent bindingWild-type toxicity; susceptible to T790M
3rdOsimertinibdel19, L858R, T790MIrreversible covalent bindingSusceptible to C797S

Emergence of Triple Mutations (L858R/T790M/C797S) and Therapeutic Challenges

The sequential acquisition of T790M and C797S mutations in an activating mutation background (e.g., L858R) creates a "triple-mutant" EGFR (L858R/T790M/C797S). This configuration presents distinct challenges:

  • Structural Resilience: The C797S mutation abolishes covalent binding essential for 3G TKIs, while T790M enhances ATP affinity. Simultaneously, L858R stabilizes the active kinase conformation, rendering ATP-competitive inhibitors ineffective regardless of reversibility [2] [5].
  • Therapeutic Gap: No single-agent ATP-competitive TKI effectively inhibits the triple mutant. Heterodimerization with wild-type EGFR or other ERBB family members further complicates targeting by promoting signaling reactivation [1] [7].
  • Dimerization-Driven Resistance: Allosteric inhibitors like JBJ-04-125-02 disrupt kinase activity but may inadvertently stabilize inactive asymmetric dimers, limiting efficacy as monotherapy [2]. This underscores the need for innovative strategies, including dual inhibition targeting both allosteric and ATP sites.

Properties

CAS Number

2140807-05-0

Product Name

(Rac)-JBJ-04-125-02

IUPAC Name

2-(5-fluoro-2-hydroxyphenyl)-2-[3-oxo-5-(4-piperazin-1-ylphenyl)-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula

C29H26FN5O3S

Molecular Weight

543.68

InChI

InChI=1S/C29H26FN5O3S/c30-21-5-8-25(36)24(16-21)26(27(37)33-29-32-11-14-39-29)35-17-20-2-1-19(15-23(20)28(35)38)18-3-6-22(7-4-18)34-12-9-31-10-13-34/h1-8,11,14-16,26,31,36H,9-10,12-13,17H2,(H,32,33,37)

InChI Key

VHQVOTINPRYDAO-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3

Solubility

Soluble in DMSO

Synonyms

JBJ-04-125-02, JBJ04-125-02

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.